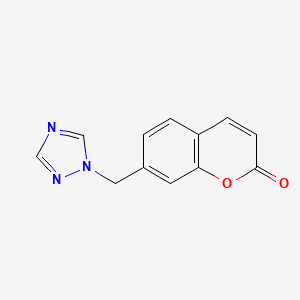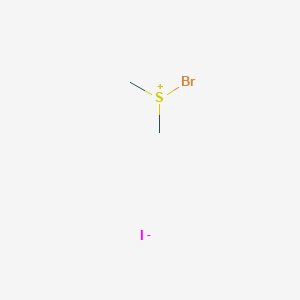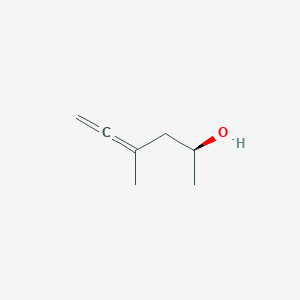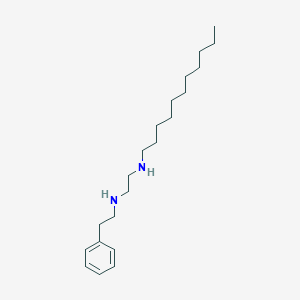
N~1~-(2-Phenylethyl)-N~2~-undecylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2-Phenylethyl)-N~2~-undecylethane-1,2-diamine is a synthetic compound that belongs to the class of diamines This compound is characterized by the presence of a phenylethyl group and an undecyl chain attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Phenylethyl)-N~2~-undecylethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with 2-phenylethyl bromide and undecyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution. The reaction conditions usually include:
Temperature: 60-80°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of N1-(2-Phenylethyl)-N~2~-undecylethane-1,2-diamine can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The process involves:
Reactors: Continuous stirred-tank reactors (CSTR) or plug flow reactors (PFR)
Catalysts: Phase transfer catalysts to enhance reaction rates
Purification: Distillation or recrystallization to obtain pure product
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-Phenylethyl)-N~2~-undecylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in ethanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted diamines with various functional groups.
Scientific Research Applications
N~1~-(2-Phenylethyl)-N~2~-undecylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and polymers.
Mechanism of Action
The mechanism of action of N1-(2-Phenylethyl)-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylethyl group may facilitate binding to hydrophobic pockets, while the diamine backbone can form hydrogen bonds with target molecules. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(2-Phenylethyl)-N~2~-decylethane-1,2-diamine
- N~1~-(2-Phenylethyl)-N~2~-dodecylethane-1,2-diamine
- N~1~-(2-Phenylethyl)-N~2~-octylethane-1,2-diamine
Uniqueness
N~1~-(2-Phenylethyl)-N~2~-undecylethane-1,2-diamine is unique due to its specific chain length and the presence of both phenylethyl and undecyl groups. This combination imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications in various fields.
Properties
CAS No. |
627521-02-2 |
|---|---|
Molecular Formula |
C21H38N2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
N'-(2-phenylethyl)-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C21H38N2/c1-2-3-4-5-6-7-8-9-13-17-22-19-20-23-18-16-21-14-11-10-12-15-21/h10-12,14-15,22-23H,2-9,13,16-20H2,1H3 |
InChI Key |
OATRSGNYAQVLBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNCCNCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


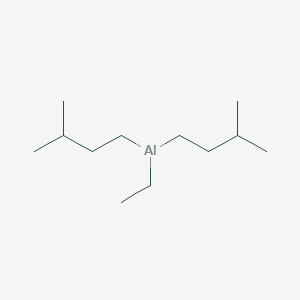
![8,8-Difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine](/img/structure/B14213863.png)
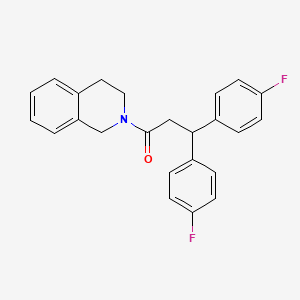
![4-[5-(6-nitro-1H-benzimidazol-2-yl)furan-2-yl]benzoic acid](/img/structure/B14213891.png)
![1-Phenyl-2-{[5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}ethan-1-one](/img/structure/B14213894.png)
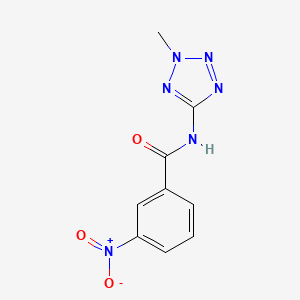
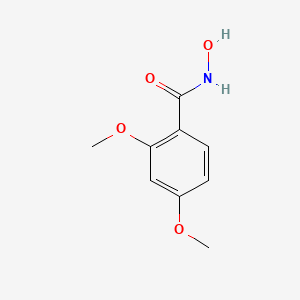
![2-({2-[(Pyridin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213914.png)
![6-[(4-Aminobenzene-1-sulfonyl)amino]pyridine-3-carboxylic acid](/img/structure/B14213926.png)
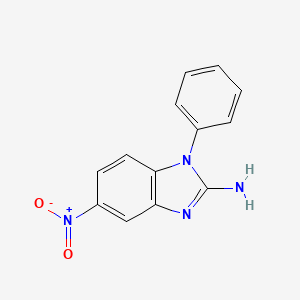
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(furan-2-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14213933.png)
